molecular formula C4H3Cl3O B033919 3,4,4-Trichloro-3-butenal CAS No. 108562-62-5

3,4,4-Trichloro-3-butenal

Cat. No. B033919
M. Wt: 173.42 g/mol
InChI Key: MOOVCLOCRWBFIZ-UHFFFAOYSA-N
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Description

3,4,4-Trichloro-3-butenal is a chemical compound with the molecular formula C4H3Cl3O and a molecular weight of 173.42 g/mol . It is often used in various chemical reactions and syntheses .


Synthesis Analysis

The synthesis of 3,4,4-Trichloro-3-butenal involves several steps. One method involves the condensation of α,β-unsaturated ketones with acetyl acetate, cyanoacetate, and malononitrile . This process leads to the formation of 2,3,4,6-substituted 4Н-pyran derivatives . Another method involves the reaction of 3,4,4-trichloro-3-butenomorpholide and tert-butyl 3,4,4-trichloro-3-butenoate, which results in nucleophilic substitution of the internal chlorine atom with the morpholine residue, accompanied by prototropic allyl rearrangement .


Molecular Structure Analysis

The molecular structure of 3,4,4-Trichloro-3-butenal consists of four carbon atoms, three hydrogen atoms, three chlorine atoms, and one oxygen atom . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

3,4,4-Trichloro-3-butenal is known to participate in various chemical reactions. For instance, it can undergo bimolecular condensation to form 2,3,4,6-substituted 4Н-pyrans . It can also react with terpenols, sterols, and plant phenols to form esters .

Scientific Research Applications

  • It is used for preparing functionally substituted amides and esters, which is crucial in the synthesis of complex organic compounds (Petkevich et al., 2004).

  • It plays a role in the synthesis of polyfunctional derivatives like 3,3,4,4,4-pentachlorobutanoic, 3,4,4,4-tetrachloro-2-butenoic, and 2,3,4,4-tetrahydrochlorobutanoic acids (Potkin et al., 2002).

  • Derivatives of 3,4,4-trichloro-3-butenal are used for the regiospecific preparation of azoles in cyclocondensation with hydroxylamine and hydrazines (Martins et al., 2003).

  • It can be transformed into butadiynes, which react differently with electrophiles and lead to products with one intact aminoacetylene unit (Feustel & Himbert, 1983).

  • 3,4,4-Trichloro-3-butenal has potential as a herbicide due to its trichlorovinyl group, indicating its use in agricultural chemistry (Nikishin et al., 1966).

  • It reacts with amines to form certain butenone derivatives, contributing to the study of organic reactions (Potkin et al., 2002).

Future Directions

The future directions for the use of 3,4,4-Trichloro-3-butenal could involve its application in the synthesis of new heterocyclic compounds . Additionally, its reactions with various other compounds could be explored further .

properties

IUPAC Name

3,4,4-trichlorobut-3-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3O/c5-3(1-2-8)4(6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOVCLOCRWBFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338933
Record name 3,4,4-Trichloro-3-butenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4-Trichloro-3-butenal

CAS RN

108562-62-5
Record name 3,4,4-Trichloro-3-butenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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